3-[(Carbamoylmethyl)sulfamoyl]benzoic acid
Description
Historical Context and Significance of Sulfonamide and Benzoic Acid Scaffolds in Medicinal Chemistry
The discovery of sulfonamide drugs marked a pivotal moment in the history of medicine. Before their introduction, systemic bacterial infections were a leading cause of death. In the 1930s, the first commercially available sulfonamide, Prontosil, was synthesized by the German chemist Gerhard Domagk, an achievement that earned him a Nobel Prize. google.comnih.gov It was soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). nih.gov This breakthrough ushered in the era of antibacterial chemotherapy, providing the first broadly effective systemic treatments for bacterial infections like pneumonia and saving countless lives during World War II. nih.govnih.gov The "sulfa craze" that followed led to the synthesis of numerous derivatives and, importantly, to the establishment of the U.S. Food and Drug Administration (FDA) to ensure drug safety following the elixir sulfanilamide disaster of 1937. nih.gov
The sulfonamide group (-SO₂NH₂) proved to be a remarkably versatile pharmacophore. While its initial fame came from its antibacterial properties, where it acts as a competitive inhibitor of dihydropteroate (B1496061) synthase in the folic acid pathway of bacteria, its utility has expanded far beyond this initial application. nih.govsigmaaldrich.com Today, non-antibacterial sulfonamides are integral to the treatment of a wide range of conditions. nih.gov
The benzoic acid scaffold, a simple aromatic carboxylic acid, also holds a distinguished place in medicinal chemistry. thesciencein.orgnih.gov Discovered in the 16th century, it serves as a crucial starting material and key intermediate in the synthesis of a vast array of pharmaceuticals. thesciencein.orgnih.gov Its derivatives are used as local anesthetics, antifungal agents, and antihistamines. mdpi.com The carboxyl group's ability to engage in hydrogen bonding and its planar benzene (B151609) ring make it an excellent anchor for binding to biological targets. biosynth.com The structural versatility of benzoic acid allows for substitutions on its aromatic ring, enabling chemists to fine-tune the pharmacological properties of drug candidates. biosynth.commdpi.com
Overview of Therapeutically Relevant Classes of Sulfamoyl Compounds
The combination of the sulfonamide and benzoic acid moieties into a single sulfamoylbenzoic acid structure has given rise to several important classes of therapeutic agents. These compounds leverage the chemical properties of both scaffolds to interact with various biological targets, primarily enzymes and receptors. researchgate.net
Historically, many sulfamoylbenzoic acid derivatives were developed as diuretics. google.comnih.gov However, research has since branched out significantly, leading to the discovery of compounds with diverse pharmacological activities, often with reduced or eliminated diuretic effects. google.comnih.gov
Key therapeutic classes include:
Diuretics and Antihypertensive Agents: Compounds like furosemide (B1674285) (a loop diuretic) and indapamide (B195227) are well-known sulfamoylbenzoic acid derivatives used to treat hypertension and edema. google.comthesciencein.org They primarily function by inhibiting ion transport in the kidneys. Some newer derivatives have been specifically designed to retain antihypertensive activity while eliminating the diuretic effect to avoid adverse effects like hypokalemia. google.comnih.gov
Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic inhibitor of carbonic anhydrase (CA) enzymes. Derivatives of sulfamoylbenzoic acid have been developed as potent inhibitors of CA isozymes II and IV, which are involved in the secretion of aqueous humor in the eye. nih.gov This makes them valuable agents for the topical treatment of glaucoma. nih.gov
Lysophosphatidic Acid (LPA) Receptor Agonists: More recent research has identified sulfamoyl benzoic acid (SBA) analogues as the first specific agonists of the LPA₂ receptor, a G protein-coupled receptor (GPCR) that mediates protective effects in the gut. nih.govnih.gov This line of research is aimed at developing agents to protect against cell death caused by radiation and chemotherapy. nih.gov
NTPDase Inhibitors: Certain sulfamoyl benzamide (B126) derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are involved in pathological conditions such as thrombosis, cancer, and inflammation, making their inhibitors potential therapeutic agents. nih.gov
Glucokinase (GK) Activators: As a novel approach to treating type 2 diabetes, sulfamoyl benzamide derivatives have been designed as allosteric activators of glucokinase. nih.gov GK plays a crucial role in glucose metabolism and insulin (B600854) secretion. nih.gov
α-Glucosidase and α-Amylase Inhibitors: In another strategy to manage diabetes, 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized. These compounds inhibit key carbohydrate-hydrolyzing enzymes, thereby reducing post-meal blood sugar spikes.
Below is a table summarizing these therapeutically relevant classes.
| Therapeutic Class | Primary Biological Target | Therapeutic Application |
| Antihypertensives/Diuretics | Ion transporters (e.g., Na-K-Cl cotransporter) | Hypertension, Edema |
| Antiglaucoma Agents | Carbonic Anhydrase (CA) Isozymes II & IV | Glaucoma |
| Cytoprotective Agents | Lysophosphatidic Acid (LPA₂) Receptor | Attenuation of radiation/chemotherapy damage |
| Antithrombotic/Anti-inflammatory | Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) | Thrombosis, Inflammation, Cancer |
| Antidiabetic Agents | Glucokinase (GK) | Type 2 Diabetes |
| Antidiabetic Agents | α-Glucosidase, α-Amylase | Type 2 Diabetes |
This interactive table summarizes the major therapeutic classes of sulfamoyl compounds.
Current Research Landscape Pertaining to 3-[(Carbamoylmethyl)sulfamoyl]benzoic Acid and Related Analogues
While the broader class of sulfamoylbenzoic acids is well-represented in medicinal chemistry literature, specific research findings on This compound are limited. The compound is commercially available for research purposes, and its basic chemical properties are known.
| Property | Value |
| IUPAC Name | 3-{[(2-amino-2-oxoethyl)amino]sulfonyl}benzoic acid |
| Molecular Formula | C₉H₁₀N₂O₅S |
| Molecular Weight | 258.25 g/mol |
| InChI Key | OPIMWHAHDWKFAP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1)S(=O)(=O)NCC(=O)N)C(=O)O |
This interactive table displays the key chemical properties of this compound.
Despite the scarcity of dedicated studies on this specific molecule, the research landscape for its related analogues is vibrant and provides significant insight into the potential applications of this chemical scaffold. Current research focuses on modifying the core sulfamoylbenzoic acid structure to enhance potency and selectivity for various biological targets.
Detailed Research on Analogues:
LPA₂ Receptor Agonists: One of the most promising areas of research involves the design of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the LPA₂ receptor. nih.gov In a notable study, researchers synthesized a series of 14 new SBA analogues. nih.gov They started with a lead compound and systematically modified three regions: the head group, the linker chain, and the tail group. nih.gov This structure-activity relationship (SAR) study found that specific modifications could dramatically increase potency and selectivity for the LPA₂ receptor over other LPA receptor subtypes. For example, the introduction of a chloro group at the 5-position of the benzoic acid ring and a specific tail group resulted in a compound with picomolar activity. nih.gov
| Compound Analogue | Modification | LPA₂ Receptor Activity (EC₅₀) |
| Compound 4 | Base Scaffold | ~ 2 µM |
| Compound 5 | Increased linker length (4 carbons) | 0.28 ± 0.05 µM |
| Compound 11d | Chloro-substitution and modified tail group | 0.00000506 µM (5.06 pM) |
This interactive table presents data from a study on sulfamoyl benzoic acid analogues, showing how structural modifications affect their activity as LPA₂ receptor agonists. nih.gov
h-NTPDase Inhibitors: In the search for new inhibitors of enzymes that regulate extracellular nucleotide signaling, sulfamoyl-benzamide derivatives have been synthesized and tested against four isoforms of h-NTPDases (-1, -2, -3, and -8). nih.gov These enzymes are implicated in a variety of diseases. The synthesis involved a linear approach starting from the chlorosulfonation of benzoic acids. The study identified several potent and selective inhibitors. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a highly potent and selective inhibitor of h-NTPDase8, with an IC₅₀ value of 0.28 µM. nih.gov
Antidiabetic Agents: Researchers have explored sulfamoylbenzoic acid derivatives as potential treatments for diabetes through multiple mechanisms. One study focused on synthesizing 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as inhibitors of α-amylase and α-glucosidase. Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) from this series was found to be three times more potent against α-amylase and five times more potent against α-glucosidase than the standard drug acarbose. Other studies have designed sulfamoyl benzamide derivatives as allosteric activators of glucokinase (GK), with some compounds showing promising antihyperglycemic activity in animal models. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-amino-2-oxoethyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c10-8(12)5-11-17(15,16)7-3-1-2-6(4-7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIMWHAHDWKFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 3 Carbamoylmethyl Sulfamoyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, a complete picture of the atomic connectivity and chemical environment of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid can be assembled.
Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. While specific experimental data for this compound is not widely available in the public domain, a detailed analysis of its structural components allows for the prediction of its ¹H NMR spectrum. The aromatic protons on the benzoic acid ring are expected to appear as complex multiplets in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing effects of the carboxylic acid and sulfamoyl groups. The methylene protons of the carbamoylmethyl group would likely resonate as a singlet or a doublet, depending on the solvent and temperature, in the range of 3.8 to 4.5 ppm. The amide protons are expected to be observed as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration. The acidic proton of the carboxylic acid group would also present as a broad singlet, typically at a very downfield chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | Multiplet |
| Methylene CH₂ | 3.8 - 4.5 | Singlet/Doublet |
| Amide NH₂ | Variable (broad) | Singlet |
Carbon-13 NMR (¹³C NMR) Analysis and Multiplicity Studies
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of a molecule. For this compound, the carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would display a series of signals between 120 and 140 ppm, with the carbon atom attached to the sulfamoyl group and the carboxylic acid group being the most deshielded. The methylene carbon of the carbamoylmethyl group is expected to appear around 40-50 ppm. The carbonyl carbon of the amide group would likely resonate in the region of 170-180 ppm. Multiplicity studies, such as DEPT (Distortionless Enhancement by Polarization Transfer), would be employed to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid C=O | 165 - 175 |
| Aromatic C | 120 - 140 |
| Methylene C | 40 - 50 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to assign the connectivity within the aromatic ring spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would be crucial for definitively assigning the methylene protons to the methylene carbon and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be instrumental in establishing the connectivity between the benzoic acid ring, the sulfamoyl group, and the carbamoylmethyl moiety. For instance, correlations between the aromatic protons and the sulfonyl-bearing carbon, as well as between the methylene protons and the amide carbonyl carbon, would provide definitive structural proof.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amide are expected in the 3100-3500 cm⁻¹ region. The C=O stretch of the amide (Amide I band) would be observed around 1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as strong bands in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the S=O bonds.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Amide | N-H stretch | 3100-3500 |
| Amide | C=O stretch (Amide I) | ~1650 |
| Sulfonamide | S=O asymmetric stretch | 1330-1370 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₀N₂O₅S), the calculated exact mass would be determined. HRMS analysis would provide an experimental mass value with high accuracy (typically within 5 ppm), confirming the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum would offer additional structural information. Expected fragmentation pathways would include the loss of the carboxylic acid group, cleavage of the sulfamoyl moiety, and fragmentation of the carbamoylmethyl side chain.
X-ray Crystallography for Precise Solid-State Structure Determination of this compound and its Co-crystals
Chromatographic Techniques for Purity Assessment, Isolation, and Quantification
Chromatographic separation is a cornerstone in the study of this compound, providing the means to resolve complex mixtures and obtain compounds of high purity. The methodologies described herein are routinely employed in both academic research and industrial settings to ensure the quality and integrity of these sulfonamide derivatives.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the real-time monitoring of chemical reactions that produce this compound. This technique allows chemists to qualitatively track the consumption of starting materials and the formation of products, thereby determining the optimal reaction time.
In a typical TLC analysis of a reaction mixture containing this compound, a small aliquot of the mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase, or eluent, is critical for achieving good separation of the components. For aromatic sulfonamides like this compound, various solvent systems can be employed. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) light, as aromatic compounds like this compound are often UV-active. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and is used to identify the different components of the reaction mixture.
A well-chosen solvent system will result in a clear separation of the spots corresponding to the starting materials, intermediates, and the final product, each with a distinct Rf value. For instance, a common starting point for developing a TLC method for such compounds is a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
| Compound Type | Example Mobile Phase | Typical Rf Range |
| Starting Material (e.g., a less polar precursor) | 20% Ethyl Acetate in Hexane | 0.6 - 0.8 |
| This compound | 50% Ethyl Acetate in Hexane | 0.3 - 0.5 |
| Polar Impurities/Byproducts | 10% Methanol in Dichloromethane | 0.1 - 0.2 |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the quantitative analysis and purification of this compound and its derivatives. Its high resolution and sensitivity make it the method of choice for determining the purity of the final product and for isolating it from complex mixtures.
For the analysis of this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase, such as a C18- or C8-bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC method for the quantitative analysis of this compound would involve dissolving a precisely weighed amount of the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase often consists of a mixture of water (frequently with a pH modifier like formic or acetic acid to ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any impurities.
Detection is most commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification when calibrated with standards of known concentration. For purification purposes, the eluent corresponding to the peak of interest is collected.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique that can be used for the analysis of volatile and thermally stable compounds. However, this compound, being a polar and non-volatile compound containing acidic protons, is not directly amenable to GC-MS analysis. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable derivative.
The most common derivatization strategy for compounds containing acidic functional groups, such as carboxylic acids and sulfonamides, is silylation. In this process, the active hydrogens are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The derivatization reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent.
Once derivatized, the sample is injected into the GC-MS system. The volatile TMS derivative of this compound is separated from other components in the gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that can be used for the unequivocal identification of the compound.
This technique is particularly useful for identifying and quantifying trace amounts of this compound or its metabolites in complex biological matrices, provided that a suitable derivatization method is employed.
| Step | Description |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Molecular Pharmacology and Mechanistic Investigations of 3 Carbamoylmethyl Sulfamoyl Benzoic Acid
Identification and Validation of Specific Molecular Targets
The validation of molecular targets is a cornerstone of pharmacological research. Based on the chemical structure of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid, several specific proteins, including receptors and enzymes, can be postulated as potential targets.
The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by UDP-sugars and is implicated in inflammatory and immune processes nih.gov. While various small molecules have been developed as antagonists for this receptor, there is currently no specific research linking this compound to P2Y14R activity nih.govdoi.org.
However, other sulfamoyl benzoic acid analogues have been identified as specific agonists for different GPCRs, such as the LPA2 receptor, where they exhibit subnanomolar activity and are being explored for anti-apoptotic effects nih.gov. This suggests that the sulfamoyl benzoic acid scaffold can be adapted to interact with GPCRs, though specific assays would be required to determine any potential interaction with P2Y14R or other receptors.
The most probable and significant biological activity of this compound is the modulation of enzyme activity, particularly the inhibition of carbonic anhydrases.
Carbonic Anhydrase Inhibition: The benzenesulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes nih.gov. Numerous studies have demonstrated that derivatives of sulfamoylbenzoic acid are potent inhibitors of various human (h) CA isoforms. For instance, a series of benzamides derived from 4-sulfamoyl benzoic acid showed inhibitory constants (Kᵢ) in the low nanomolar to subnanomolar range against hCA II, VII, and IX nih.gov. Specifically, compounds synthesized by reacting 4-chloro-3-sulfamoyl benzoic acid with amino acids yielded derivatives with low nanomolar affinity for CA II and CA IV nih.gov. Given that this compound is a derivative of 3-sulfamoylbenzoic acid and an amino acid amide (glycinamide), it is highly likely to be an effective inhibitor of multiple CA isoforms. The inhibitory action of these compounds is well-established and forms the basis for their use as antiglaucoma agents and diuretics wikipedia.orgwikipedia.org.
Anticholinesterase: Some benzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine researchgate.net. Studies on derivatives of p-Aminobenzoic acid have explored their potential as AChE inhibitors nih.gov. While direct evidence is lacking for this compound, the benzoic acid scaffold suggests that this is a potential, albeit likely secondary, activity that would require empirical validation.
Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation nih.gov. Various benzoic acid derivatives have shown potential as tyrosinase inhibitors researchgate.netmdpi.com. For example, 3-phenylbenzoic acid was identified as a potent inhibitor of mushroom tyrosinase nih.gov. The mechanism often involves chelation of the copper ions in the enzyme's active site or competition with the substrate mdpi.com. Therefore, the benzoic acid portion of the target molecule suggests a plausible, yet unconfirmed, role in tyrosinase inhibition.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a target for treating infections by ureolytic bacteria like Helicobacter pylori mdpi.com. While a wide range of compounds, including sulfamate derivatives, have been explored as urease inhibitors, there is no specific data to suggest that sulfamoylbenzoic acids are active against this enzyme nih.govresearchgate.net.
Below is a table summarizing the inhibitory activities of compounds structurally related to this compound against various human carbonic anhydrase isoforms.
The interaction between sulfonamides and their protein targets has been studied using various biophysical methods, including X-ray crystallography and molecular docking nih.govchemrxiv.orgresearchgate.net. For carbonic anhydrase inhibitors, the primary interaction involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion located in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme.
Further interactions, such as hydrogen bonds and van der Waals forces between the benzoic acid ring and the amino acid residues lining the active site cavity, contribute to the binding affinity and isoform selectivity of the inhibitor nih.govacs.org. Spectroscopic and calorimetric methods are also employed to study the binding thermodynamics and conformational changes in the protein upon ligand binding nih.gov. Computational docking studies on related sulfamoyl benzoic acid analogues have helped rationalize their structure-activity relationships (SAR) by modeling their fit within the ligand-binding pocket of their target receptors nih.gov.
Investigation of Intracellular Signaling Pathways Modulated by this compound
The modulation of enzymatic targets like carbonic anhydrase can have significant downstream effects on intracellular signaling pathways.
By inhibiting carbonic anhydrase, sulfonamides alter cellular pH and bicarbonate concentrations frontiersin.org. These changes can impact numerous pH-sensitive processes and signaling cascades. For example, intracellular CA activity can transduce changes in extracellular CO₂ levels into intracellular pH oscillations, which in turn modulate pathways like mTOR and calcium signaling nih.gov. Inhibition of CA can therefore uncouple this environmental sensing and alter cancer cell physiology nih.gov. Furthermore, the transport of bicarbonate across cell membranes, which is influenced by CA activity, is crucial for the function of various ion transporters that regulate cell volume and signaling nih.gov.
Additionally, some sulfonamide-containing diuretics have been shown to modulate inflammatory pathways, potentially through their effects on ion cotransporters like NKCC1, which can influence key signaling molecules such as nuclear factor kappa B (NF-κB) nih.gov.
Cellular Mechanism of Action Elucidation (e.g., modulation of inflammatory cascades, antiproliferative pathways)
Based on its structural components, this compound may possess anti-inflammatory and antiproliferative properties.
Modulation of Inflammatory Cascades: The sulfonamide moiety is present in several classes of anti-inflammatory drugs, including COX-2 inhibitors and diuretics that have secondary anti-inflammatory effects wikipedia.org. Some sulfonamide-related drugs have been shown to reduce the availability of neutrophil-derived oxidants like hypochlorous acid, thereby protecting tissues from damage during inflammation nih.gov. Derivatives of sulfamoylbenzoic acid have also been investigated as inhibitors of cytosolic phospholipase A2α, a key enzyme in the arachidonic acid cascade that produces inflammatory mediators researchgate.net. The broader class of sulfamoyl-benzamides has been linked to inhibition of the NLRP3 inflammasome, a critical component of the innate immune response nih.gov.
Antiproliferative Pathways: Benzoic acid derivatives are known to exhibit antiproliferative activity through various mechanisms. Some naturally occurring derivatives can inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells nih.gov. Other synthetic benzoic acid derivatives have been shown to inhibit the proliferation of various cancer cell lines, including HeLa, MCF-7, and HepG2, by targeting pathways like VEGFR-2 or inducing apoptosis via caspase activation researchgate.netpreprints.orgnih.gov. Therefore, it is plausible that this compound could exhibit antiproliferative effects, a hypothesis that requires direct experimental testing.
Detailed Exploration of Specific Biological Activities at a Molecular Level
At the molecular level, the biological activities of this compound are dictated by the specific interactions of its functional groups with target proteins.
The most clearly defined molecular action, extrapolated from related compounds, is the inhibition of carbonic anhydrase. The key event is the high-affinity binding of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the active site. The orientation of the rest of the molecule within the active site's hydrophobic and hydrophilic pockets determines the potency and selectivity for different CA isoforms.
Should the compound prove to have anti-inflammatory activity, the molecular mechanism could involve the inhibition of enzymes like cyclooxygenases or phospholipases, preventing the synthesis of pro-inflammatory prostaglandins and leukotrienes. If it possesses antiproliferative properties, the mechanism could involve the inhibition of protein kinases, histone deacetylases, or other enzymes that regulate the cell cycle and apoptosis nih.govresearchgate.net. The benzoic acid moiety could engage in hydrogen bonding and π-stacking interactions within the binding sites of these targets.
Ultimately, a precise understanding of the molecular-level activities of this compound awaits detailed experimental studies, including enzyme kinetics, biophysical binding assays, and structural biology.
Table of Mentioned Compounds
Mechanisms of Antimicrobial Action (e.g., bacterial enzyme inhibition, cell wall disruption)
The antimicrobial mechanisms of this compound can be inferred from the activities of its constituent chemical moieties: the benzoic acid core, the sulfonamide group, and the carbamoylmethyl side chain. Research into related compounds suggests a multifactorial mode of action, encompassing enzyme inhibition and disruption of cellular homeostasis.
Bacterial Enzyme Inhibition: The sulfonamide (sulfamoyl) group is a well-established pharmacophore known for its ability to inhibit crucial bacterial enzymes. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Since folic acid is a precursor for the synthesis of nucleic acids, its inhibition halts bacterial growth and replication.
Furthermore, derivatives containing a sulfamoylphenyl group have been investigated as inhibitors of bacterial carbonic anhydrases (CAs), metalloenzymes that are vital for microbial metabolism, pH homeostasis, and survival. nih.gov Studies on alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates have shown inhibitory activity against β-CAs from pathogens like Mammaliicoccus (Staphylococcus) sciuri (MscCA) and Salmonella enterica (StCA1 and StCA2). nih.gov For instance, certain derivatives demonstrated potent inhibition against MscCA and StCA1, with inhibition constants (Kᵢ) in the nanomolar range, comparable to the standard inhibitor acetazolamide. nih.gov This suggests that the sulfamoyl moiety of this compound could similarly target and inhibit bacterial carbonic anhydrases.
Cellular Homeostasis and Membrane Disruption: The benzoic acid component is known to exert antimicrobial effects by disrupting the pH balance within microbial cells. ijcrt.org In its undissociated, more lipophilic form, benzoic acid can penetrate the bacterial cell membrane. ijcrt.org Once inside the cytoplasm, it releases a proton, causing intracellular acidification that interferes with essential metabolic processes and disrupts cellular homeostasis, ultimately inhibiting bacterial growth. ijcrt.orgresearchgate.net Some studies have also pointed to the ability of benzoic acid derivatives to cause physical damage to bacterial cell walls. researchgate.net Synergistic studies have shown that the membrane disruption caused by certain fatty acids enhances the entry of benzoic acid derivatives, leading to a potent bactericidal effect through cytoplasmic ion imbalance. nih.gov
Inhibition of DNA Damage Response: The carbamoylmethyl group is part of a scaffold found in inhibitors of the bacterial SOS response to DNA damage. This pathway, regulated by the proteins LexA and RecA, is crucial for DNA repair and the development of antibiotic resistance. nih.gov Compounds featuring a 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold have been identified as inhibitors of RecA-mediated LexA auto-proteolysis, the reaction that initiates the SOS response. nih.gov By blocking this pathway, such compounds can sensitize bacteria to DNA-damaging antibiotics and slow the emergence of resistance. nih.gov
Table 1: Inhibitory Activity of Related Sulfonamides Against Bacterial Carbonic Anhydrases This table presents data for related sulfamoyl-containing compounds, not this compound itself.
| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| 4-Thioureidobenzenesulphonamide | MscCA | 105.4 |
| S-methyl-(4-sulphamoylphenyl)carbamimidothioate | MscCA | 98.7 |
| S-ethyl-(4-sulphamoylphenyl)carbamimidothioate | MscCA | 55.3 |
| S-propyl-(4-sulphamoylphenyl)carbamimidothioate | MscCA | 45.8 |
| S-benzyl-(4-sulphamoylphenyl)carbamimidothioate | StCA1 | 72.5 |
| S-4-fluorobenzyl-(4-sulphamoylphenyl)carbamimidothioate | StCA1 | 52.2 |
Mechanisms of Anthelmintic Action (e.g., parasitic physiological disruption, neuromodulation)
While direct studies on the anthelmintic (anti-worm) properties of this compound are not available in the reviewed literature, research on related benzoic acid derivatives has demonstrated significant antiparasitic activity against various protozoa. These findings suggest potential mechanisms that could be relevant to anthelmintic action, primarily centered on the disruption of parasitic physiology.
Disruption of Parasitic Physiology: Benzoic acid derivatives isolated from plants of the Piper genus have been evaluated for their in vitro activity against protozoan parasites, including Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. nih.govnih.gov Several of these compounds exhibited potent leishmanicidal and trypanocidal effects. nih.gov For example, methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate was effective against three different Leishmania strains, while other derivatives showed significant activity against T. cruzi, the causative agent of Chagas disease. nih.gov
The precise mechanism for this antiparasitic action is not fully elucidated but is believed to involve the disruption of essential physiological and biochemical pathways within the parasite. This can include the inhibition of key parasitic enzymes, interference with metabolic energy production, or disruption of the parasite's cellular integrity. The lipophilic nature of many benzoic acid derivatives allows them to penetrate parasitic cell membranes, leading to cytotoxic effects. Given that fundamental metabolic pathways are often conserved between protozoa and helminths, it is plausible that this compound could exert anthelmintic effects through similar disruptive mechanisms.
Table 2: In Vitro Antiparasitic Activity of Related Benzoic Acid Derivatives This table presents data for related benzoic acid compounds against protozoan parasites, not this compound against helminths.
| Compound | Parasite | IC₅₀ (µg/mL) |
|---|---|---|
| Methyl 3,4-dihydroxy-5-(2-hydroxy-3-methylbutenyl)benzoate | Trypanosoma cruzi | 16.4 |
| Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoate | Trypanosoma cruzi | 15.6 |
| Methyl 3,4-dihydroxy-5-(3-methyl-2-butenyl)benzoate | Trypanosoma cruzi | 18.5 |
| Leishmania amazonensis | 13.8 | |
| Leishmania braziliensis | 18.5 | |
| Leishmania donovani | 15.2 | |
| 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid | Leishmania braziliensis | 6.5 |
Mechanisms of Anti-Inflammatory Action (e.g., immune cell cytokine suppression, pathway blockade)
The anti-inflammatory potential of this compound is strongly suggested by studies on structurally similar compounds, which indicate that it may act through the blockade of specific inflammatory pathways and the suppression of pro-inflammatory cytokine production.
Inflammatory Pathway Blockade: A key potential mechanism is the antagonism of the P2Y₁₄ receptor, a G protein-coupled receptor involved in modulating inflammatory processes. nih.gov A series of 3-amide benzoic acid derivatives have been identified as potent and novel P2Y₁₄ receptor antagonists. nih.govresearchgate.net Antagonism of this receptor has been shown to have anti-inflammatory effects. The most potent of these compounds demonstrated activity in the low nanomolar range and was effective in cellular models of inflammation. nih.govresearchgate.net
Another relevant pathway is the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme that initiates the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. researchgate.net N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been developed as inhibitors of cPLA2α, with some compounds showing submicromolar IC₅₀ values. researchgate.net
Immune Cell Cytokine Suppression: The blockade of inflammatory pathways by benzoic acid and sulfamoyl derivatives leads to the suppression of pro-inflammatory cytokine release. For instance, antagonism of the P2Y₁₄ receptor by 3-amide benzoic acid derivatives has been shown to reduce the levels of key inflammatory cytokines such as IL-6, IL-1β, and TNF-α in mouse models of acute peritonitis. researchgate.net Furthermore, other benzoic acid derivatives have demonstrated the ability to suppress the expression of nuclear factor kappa beta (NF-κB), a critical transcription factor that governs the release of numerous pro-inflammatory cytokines. nih.gov One such derivative showed superior suppression of NF-κB in the kidneys and lungs of LPS-induced septic mice compared to acetylsalicylic acid. nih.gov
Table 3: Inhibitory Activity of Related 3-Amide Benzoic Acid Derivatives as P2Y₁₄R Antagonists This table presents data for related benzoic acid compounds, not this compound itself.
| Compound | P2Y₁₄R Antagonist Activity (IC₅₀) (nM) |
|---|---|
| 16c (a 3-amide benzoic acid derivative) | 1.77 |
| 16b | 2.15 |
| 16a | 3.21 |
| 16d | 3.88 |
| PPTN (reference antagonist) | 1.12 |
Investigation of Antiproliferative Mechanisms and Cell Cycle Perturbations
Derivatives of benzoic acid have been widely investigated for their antiproliferative activity, with research pointing towards mechanisms involving the induction of cell cycle arrest and apoptosis in cancer cells. preprints.orgresearchgate.net
Cell Cycle Perturbations: A primary antiproliferative mechanism of benzoic acid derivatives is the perturbation of the cell cycle. nih.gov Flow cytometry analyses have consistently shown that various derivatives can induce cell cycle arrest at different phases, most commonly the G1 or G2/M phase, in a dose-dependent manner. nih.govnih.govresearchgate.net For example, dihydroxy benzoic acid (DHBA) was found to arrest human colon cancer cells (HCT-116) in the G2/M phase and increase the sub-G0-G1 apoptotic population. nih.gov Similarly, a novel retinobenzoic acid derivative, TAC-101, induced a strong G1 phase arrest in human pancreatic cancer cells (BxPC-3). nih.gov
The molecular events underlying this cell cycle arrest involve the modulation of key regulatory proteins. The G1 arrest induced by TAC-101 was associated with a reduction in the phosphorylation of the retinoblastoma (RB) protein and a significant increase in the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27. nih.gov Other benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to changes in gene expression that favor cell cycle arrest and apoptosis. researchgate.netnih.gov
Induction of Apoptosis: In addition to cell cycle arrest, benzoic acid derivatives can trigger programmed cell death (apoptosis). This is often mediated by the intrinsic mitochondrial pathway. Treatment with DHBA was shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov The induction of apoptosis by TAC-101 was also confirmed in pancreatic cancer cells. nih.gov The ability of these compounds to halt cell proliferation and induce cell death makes them promising candidates for further investigation in cancer therapy. preprints.org
Table 4: Antiproliferative Activity of Related Benzoic Acid Derivatives Against Human Cancer Cell Lines This table presents data for various benzoic acid derivatives, not this compound itself.
| Compound Derivative | Cancer Cell Line | Antiproliferative Activity (IC₅₀) |
|---|---|---|
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 1 | MCF-7 (Breast) | 1.4 µg/mL |
| MDA-MB-468 (Breast) | 3.7 µg/mL | |
| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 2 | MCF-7 (Breast) | 5.9 µg/mL |
| MDA-MB-468 (Breast) | 8.7 µg/mL | |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 µM |
| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivative | MCF-7 (Breast) | 15.6 µM |
Structure Activity Relationship Sar and Advanced Computational Studies of 3 Carbamoylmethyl Sulfamoyl Benzoic Acid Analogues
Systematic SAR Studies on Key Structural Variations
Systematic investigation into how structural modifications of the 3-[(carbamoylmethyl)sulfamoyl]benzoic acid scaffold affect biological activity is crucial for designing potent and selective therapeutic agents. The analysis is typically divided into three key areas: the benzoic acid ring, the carbamoylmethyl moiety, and the sulfamoyl linker.
The benzoic acid ring is a critical component that can be modified to fine-tune the pharmacological profile of the analogues. The position, number, and electronic nature of substituents on this ring significantly influence the compound's interaction with its biological target.
Research on related 5-sulfamoylbenzoic acid derivatives, known as loop diuretics, has established fundamental SAR principles. For these compounds, the presence of the sulfamoyl group is essential for activity. pharmacy180.com Furthermore, the introduction of an "activating group," such as chlorine (Cl), at position 4 (relative to the carboxyl group) enhances diuretic activity. pharmacy180.com This suggests that electron-withdrawing groups on the ring can modulate the acidity of the carboxylic acid or the sulfonamide, influencing binding affinity.
In a different context, studies on sulfamoylbenzoic acid (SBA) analogues as specific agonists for the Lysophosphatidic acid (LPA) receptor 2 have shown that substitutions on the benzoic acid ring dictate potency and selectivity. For instance, the introduction of a chlorine atom can significantly alter the compound's activity profile. nih.gov A patent for hypotensive agents based on a sulfamoylbenzoic acid core revealed that introducing a chlorine or bromine atom at the 2-position of the benzene (B151609) ring resulted in powerful hypotensive activity with minimal diuretic effects, highlighting how specific halogenation patterns can distinguish between different biological outcomes. google.com
The importance of the phenyl core is also noted in studies of benzoic acid derivatives for other therapeutic applications, where it is deemed critical for enhancing hydrophobic interactions with amino acids in the target's binding pocket. Therefore, substituents that alter the lipophilicity and electronic distribution of the benzoic acid ring are key determinants of biological function.
Table 1: Effect of Benzoic Acid Ring Substitution on Biological Activity of Analogues Note: This table is a representative summary based on findings from related compound series.
| Compound Series | Ring Substituent (Position) | Observed Effect on Activity | Reference |
|---|---|---|---|
| Loop Diuretics | Activating Group (e.g., Cl) at C4 | Increased diuretic activity | pharmacy180.com |
| Hypotensive Agents | Cl or Br at C2 | Potent hypotensive activity, reduced diuretic effect | google.com |
| LPA2 Agonists | Cl | Altered receptor potency and selectivity | nih.gov |
| General Benzoic Acids | Hydrophilic Substituents | Facilitate interaction with polar amino acid residues |
The N-substituent on the sulfamoyl group, in this case, the carbamoylmethyl moiety (-CH₂CONH₂), plays a pivotal role in establishing interactions with the target receptor and can be extensively modified to improve affinity and selectivity. This part of the molecule often extends into a specific sub-pocket of the binding site.
In a study developing selective inhibitors for human nucleoside transport proteins (h-NTPDases), researchers synthesized a series of sulfamoyl-benzamide derivatives. nih.gov They found that varying the amine used to form the amide (analogous to modifying the carbamoylmethyl group) had a profound impact. For example, replacing a simple alkyl group with a bulkier or more rigid structure like a morpholine or cyclopropyl ring led to significant differences in inhibitory concentration (IC₅₀) and selectivity across different h-NTPDase isoforms. nih.gov Specifically, a derivative containing a 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid moiety was a potent and selective inhibitor of h-NTPDase8. nih.gov
Similarly, research into agonists for the LPA₂ receptor involved synthesizing analogues where the group attached to the sulfamoyl nitrogen was varied. nih.govnih.gov These studies demonstrated that modifying the linker length and the terminal group in this position was key to achieving subnanomolar agonist activity. nih.govnih.gov This underscores that the size, shape, and hydrogen-bonding capacity of the N-substituent are critical for optimizing receptor affinity.
The sulfonamide (-SO₂NH-) linkage is a privileged functional group in medicinal chemistry, prized for its chemical stability and unique stereoelectronic properties. nih.gov It is not merely a passive linker but an active pharmacophoric element that contributes significantly to binding.
The sulfur atom in the sulfonamide group has a tetrahedral geometry, and the two oxygen atoms are strong hydrogen bond acceptors. doi.org The N-H group, in turn, acts as a hydrogen bond donor. This dual hydrogen-bonding capability allows the sulfamoyl linkage to form a tight and specific network of interactions within a protein's active site. nih.gov
In the context of carbonic anhydrase (CA) inhibitors, the sulfonamide group is the primary zinc-binding moiety. Its geometry and electronic properties are perfectly suited to coordinate with the Zn²⁺ ion in the enzyme's active site, which is the basis of its inhibitory action. nih.gov Studies on benzenesulfonamide-based CA inhibitors show that the tail groups attached to the sulfonamide modulate isoform specificity, but the fundamental interaction is governed by the sulfamoyl group itself. nih.gov The electronic nature of the linkage, influenced by substituents on the aromatic ring, can affect the pKa of the sulfonamide proton, further tuning its binding properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. creative-biolabs.comwikipedia.org For a series of this compound analogues, QSAR can be a powerful tool to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. creative-biolabs.com
A QSAR model for this series would take the form: Activity = f (Molecular Descriptors) + error
The process involves calculating a set of "predictor" variables, or molecular descriptors, for each analogue. These descriptors quantify various physicochemical properties:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity of the molecule.
Steric Descriptors: Including molecular volume, surface area, and shape indices (e.g., Kier shape indices), which relate to the size and shape of the molecule and its fit within a receptor.
Lipophilic Descriptors: Primarily LogP (the logarithm of the partition coefficient), which quantifies the compound's hydrophobicity and influences its ability to cross cell membranes.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecular structure.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are used to build the model. jbclinpharm.org For example, a QSAR study on benzenesulfonamide derivatives as potential anti-glioblastoma agents successfully developed a model that showed a strong correlation between the compounds' structures and their biological activity. nih.gov Similarly, an ANN-based QSAR model was developed for a series of sulfonamide derivatives to predict their antibacterial activity against E. coli and Bacillus subtilis. jbclinpharm.org The robustness and predictive power of such models are validated using internal (e.g., cross-validation) and external test sets to ensure their reliability. jbclinpharm.org
Table 2: Representative Statistical Metrics for a Hypothetical QSAR Model
| Parameter | Description | Acceptable Value |
|---|---|---|
| n | Number of compounds in the dataset | > 20 |
| r² | Squared correlation coefficient (goodness of fit) | > 0.6 |
| q² | Squared cross-validation coefficient (internal predictivity) | > 0.5 |
| F-test | Statistical measure of model significance | High value |
| s | Standard deviation of the error of prediction | Low value |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) are computational techniques that provide detailed insights into how a ligand, such as this compound, interacts with its biological target at an atomic level.
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. cerist.dz This method allows researchers to visualize the specific interactions that stabilize the ligand-protein complex, thereby rationalizing observed SAR data and guiding the design of new analogues. nih.gov
For a typical analogue of this compound, a docking study would likely predict several key interactions:
Hydrogen Bonding: The carboxylate group (-COOH) is a potent hydrogen bond donor and acceptor, likely interacting with basic residues like Arginine or Lysine. The sulfamoyl group's -SO₂- oxygens can accept hydrogen bonds, while the -NH- can donate one. nih.gov The amide of the carbamoylmethyl moiety also provides hydrogen bonding opportunities.
Ionic Interactions: The deprotonated carboxylate group can form strong salt bridges with positively charged residues in the active site.
Hydrophobic Interactions: The central benzene ring is expected to engage in hydrophobic interactions, such as π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov
For instance, a molecular docking study of sulfamoyl-benzamide inhibitors targeting h-NTPDases revealed precise binding modes. The most potent inhibitor formed hydrogen bonds via its morpholine ring and sulfonyl oxygen atoms, while also participating in π-alkyl and π-π stacked interactions. nih.gov In another study, docking of benzenesulfonamide inhibitors into various carbonic anhydrase isoforms showed that interactions with hydrophobic pocket residues, particularly at positions 92 and 131, were crucial for determining binding affinity and specificity. nih.gov Such detailed predictions are invaluable for understanding the molecular basis of activity and for the rational design of analogues with improved potency and selectivity. qub.ac.uk
Coordination Chemistry and Metal Complex Formation with 3 Carbamoylmethyl Sulfamoyl Benzoic Acid Ligands
Synthesis and Physico-Chemical Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid would likely follow established methodologies for ligands containing carboxylate and sulfonamide functionalities. A general approach involves the reaction of a hydrated or anhydrous metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, or zinc) with the ligand in a specific molar ratio in a suitable solvent like ethanol, methanol, or DMF. rasayanjournal.co.inuomustansiriyah.edu.iq The reaction mixture is often refluxed for several hours to ensure completion. rasayanjournal.co.in The resulting solid complexes can be isolated by filtration, washed with the solvent, and dried.
The physico-chemical characterization of these synthesized complexes is crucial to confirm their formation and elucidate their structure. Standard techniques would include:
Elemental Analysis (CHN): To determine the empirical formula of the complex and verify the ligand-to-metal ratio. rasayanjournal.co.in
Molar Conductance Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature by measuring their conductivity in a solvent like DMF or DMSO. rasayanjournal.co.in
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and ascertain the presence of coordinated or lattice water molecules. rasayanjournal.co.in
A hypothetical data table for potential complexes is presented below, illustrating the kind of data that would be obtained from such characterization.
Table 1: Hypothetical Physico-Chemical Data for Metal Complexes of this compound (L)
| Complex Formula | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF | Decomposition Temp. (°C) |
|---|---|---|---|
| [Cu(L)₂(H₂O)₂] | Blue | 15.5 | ~250 |
| [Ni(L)₂(H₂O)₂] | Green | 12.8 | ~270 |
| [Co(L)₂(H₂O)₂] | Pink | 14.2 | ~265 |
Elucidation of Ligand Binding Modes and Coordination Geometries in Metal Chelates
The this compound ligand offers several potential binding modes due to its multiple functional groups.
Carboxylate Group: This is a primary site for coordination. It can bind to a metal ion in several ways:
Monodentate: One oxygen atom coordinates to the metal.
Bidentate Chelating: Both oxygen atoms bind to the same metal ion, forming a stable chelate ring. nih.gov
Bidentate Bridging: The carboxylate group bridges two different metal ions. buffalo.eduresearchgate.net
Sulfonamide and Amide Groups: The oxygen atoms of the sulfonyl (-SO₂-) and carbonyl (-C=O) groups, as well as the nitrogen atoms, are potential donor sites. researchgate.netrdd.edu.iq Coordination via these atoms can lead to the formation of five- or six-membered chelate rings, significantly stabilizing the complex.
The interplay between these binding modes allows for various coordination geometries. For instance, the formation of complexes with a 1:2 metal-to-ligand ratio could result in octahedral geometries for Co(II), Ni(II), and Cu(II), often completed by water molecules. uomustansiriyah.edu.iq Zn(II) complexes, being d¹⁰, frequently adopt a tetrahedral geometry. nih.gov The specific geometry is influenced by factors like the nature of the metal ion, the reaction conditions, and the steric requirements of the ligand. rasayanjournal.co.innih.gov
Enhanced and Novel Biological Activities of Metal Chelates Derived from this compound (e.g., augmented antimicrobial, anthelmintic effects)
It is a well-established principle in medicinal inorganic chemistry that the biological activity of an organic ligand can be significantly enhanced upon chelation with a metal ion. scirp.orgnih.gov This enhancement is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its diffusion across the lipid membranes of microorganisms. researchgate.net
The following table provides a hypothetical illustration of how biological activity could be enhanced upon complexation.
Table 2: Illustrative Biological Activity (Minimum Inhibitory Concentration, MIC in µg/mL) of the Ligand (L) and its Metal Complexes
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Pheretima posthuma (Paralysis Time, min) |
|---|---|---|---|---|
| Ligand (L) | >200 | >200 | 200 | >180 |
| [Cu(L)₂(H₂O)₂] | 50 | 25 | 50 | 45 |
| [Ni(L)₂(H₂O)₂] | 100 | 50 | 100 | 62 |
| [Co(L)₂(H₂O)₂] | 100 | 75 | 100 | 70 |
Spectroscopic and Magnetic Properties of Coordination Compounds
Spectroscopic and magnetic studies are indispensable for confirming the binding mode of the ligand and determining the electronic structure and geometry of the complexes. lumenlearning.commdpi.com
FT-IR Spectroscopy: Comparing the IR spectrum of the free ligand with those of the metal complexes provides direct evidence of coordination. A downward shift in the stretching frequency of the carboxylate group and changes in the bands associated with the sulfonamide and amide groups would confirm their involvement in bonding to the metal ion. rasayanjournal.co.inresearchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For transition metal ions with unpaired d-electrons, such as Cu(II) and Co(II), the spectra show d-d transition bands in the visible region, the positions of which are characteristic of the coordination environment (e.g., octahedral or tetrahedral). nih.govscirp.org Intense bands in the UV region are typically due to charge transfer transitions. collectionscanada.gc.ca
Magnetic Susceptibility: These measurements determine the magnetic moment of the complexes, which arises from the unpaired electrons on the metal ion. nih.gov This data is crucial for deducing the geometry of the complex. For example, octahedral Ni(II) complexes are expected to be paramagnetic, while square planar Ni(II) complexes are diamagnetic. scirp.org Zinc complexes, with a d¹⁰ configuration, are expected to be diamagnetic. mdpi.com
An expected set of spectroscopic and magnetic data is summarized below.
Table 3: Expected Spectroscopic and Magnetic Data for Metal Complexes of this compound (L)
| Complex | Key IR Bands (cm⁻¹) ν(COO⁻), ν(S=O) | Electronic Spectra λₘₐₓ (nm) (d-d transitions) | Magnetic Moment (B.M.) | Proposed Geometry |
|---|---|---|---|---|
| [Cu(L)₂(H₂O)₂] | ~1550, ~1310 | ~680 | ~1.85 | Distorted Octahedral |
| [Ni(L)₂(H₂O)₂] | ~1555, ~1315 | ~410, ~650, ~740 | ~3.10 | Octahedral |
| [Co(L)₂(H₂O)₂] | ~1552, ~1312 | ~520 | ~4.95 | Octahedral |
Preclinical in Vitro and in Vivo Biological Activity Assessment Mechanism Oriented
Comprehensive In Vitro Antimicrobial Efficacy Profiling Against Pathogenic Microorganisms (e.g., bacterial, fungal strains)
No studies detailing the in vitro antimicrobial efficacy of 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid against pathogenic bacterial or fungal strains were found. Consequently, no data table on its minimum inhibitory concentrations (MICs) or spectrum of activity can be provided.
In Vitro and Ex Vivo Anthelmintic Efficacy Against Various Parasitic Helminths
There is no available research on the in vitro or ex vivo anthelmintic properties of this compound. Studies assessing its efficacy against parasitic helminths have not been published.
Anti-Inflammatory Activity Evaluation in Relevant In Vitro Cell Models and Primary Cell Cultures
Information regarding the anti-inflammatory activity of this compound in relevant in vitro cell models, such as lipopolysaccharide (LPS)-stimulated macrophages or other primary cell cultures, is not available in the public domain.
In Vivo Models for Mechanistic Pathway Investigation and Target Engagement (e.g., acute lung injury models, specific inflammatory cascades)
No in vivo studies using models such as acute lung injury or other specific inflammatory cascades to investigate the mechanistic pathways and target engagement of this compound have been reported.
As no in vivo studies have been conducted, there is no data on the modulation of inflammatory biomarkers, such as cytokines (e.g., TNF-α, IL-6, IL-1β) or other inflammatory mediators, in animal models treated with this compound.
In the absence of in vivo mechanistic studies, there are no histopathological or immunohistochemical analyses of tissues affected by inflammatory conditions and treated with this compound.
In Vitro and In Vivo Investigation of Antiproliferative Effects on Specific Cancer Cell Lines (Mechanism-Based)
There is no published research on the in vitro or in vivo antiproliferative effects of this compound on any specific cancer cell lines. Therefore, data on its potential as an anticancer agent, including IC50 values and mechanisms of action, are not available.
Future Directions and Translational Research Perspectives for Sulfamoylbenzoic Acid Derivatives
Discovery of Novel Biological Targets and Phenotypic Screening for 3-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Derivatives
The identification of novel biological targets is a critical step in expanding the therapeutic potential of sulfamoylbenzoic acid derivatives. Beyond their well-established roles, new targets are continually being explored. For instance, derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade that produces pro-inflammatory lipid mediators. d-nb.infonih.govresearchgate.net Some of these derivatives have shown submicromolar inhibitory potency in in-vitro assays. nih.gov Additionally, 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury. nih.gov One such derivative demonstrated a significant reduction in the inflammatory response in a mouse model of acute lung injury. nih.gov
Another established target for this class of compounds is the family of carbonic anhydrases (CAs), with some derivatives showing low nanomolar affinity for isozymes CA II and IV, which are involved in aqueous humor secretion in the eye. nih.gov More recent research has focused on the inhibition of tumor-associated CA isoforms IX and XII by derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, with some compounds showing high efficacy and selectivity. acs.org The sulfamoylbenzoic acid moiety is also found in inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and other diseases. nih.govnih.govscbt.comdrugbank.com
Phenotypic screening offers a complementary approach to target-based discovery, allowing for the identification of compounds with desired cellular effects without prior knowledge of their molecular targets. gardp.org This strategy is particularly valuable for identifying molecules with novel mechanisms of action. For sulfonamides, chemical genetic screening has identified a class of compounds that can raise the pH of endosomes and lysosomes and interfere with membrane traffic. nih.gov These compounds were found to directly inhibit the V-ATPase and also act as proton ionophores. nih.gov Such screening methods could be applied to libraries of sulfamoylbenzoic acid derivatives to uncover new biological activities.
Below is a table summarizing the inhibitory activities of some sulfamoylbenzoic acid derivatives against various biological targets.
| Derivative Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| 4-sulfamoylbenzoic acid derivatives | Cytosolic phospholipase A2α (cPLA2α) | 0.25 µM (IC50) | d-nb.info |
| 3-sulfonamido benzoic acid derivatives | P2Y14 receptor | 5.6 ± 0.3 nM (IC50) | nih.gov |
| 4-chloro-3-sulfamoyl benzenecarboxamides | Carbonic Anhydrase II (CA II) | Low nanomolar affinity | nih.gov |
| 4-chloro-3-sulfamoyl benzenecarboxamides | Carbonic Anhydrase IV (CA IV) | Low nanomolar affinity | nih.gov |
| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | Carbonic Anhydrase IX (hCA IX) | 3.4–43.3 nM (Ki) | acs.org |
Development of Advanced Delivery Systems and Formulation Strategies for Academic Research Tools
The translation of promising sulfamoylbenzoic acid derivatives from bench to potential clinical application necessitates the development of advanced delivery systems and formulation strategies. These strategies aim to improve the solubility, stability, and bioavailability of these compounds for use as academic research tools. While specific delivery systems for This compound are not detailed in the literature, general principles for sulfonamide-based compounds can be applied.
One of the challenges with some sulfamoylbenzoic acid derivatives is their limited aqueous solubility. nih.gov To address this, formulation strategies such as the use of co-solvents, cyclodextrins, and lipid-based delivery systems like liposomes and nanoemulsions can be explored. For academic research purposes, where ease of use and reproducibility are paramount, the development of well-characterized, stable, and soluble formulations is crucial.
Furthermore, targeted delivery systems can enhance the efficacy of these compounds while minimizing potential off-target effects. For instance, conjugating sulfamoylbenzoic acid derivatives to targeting moieties such as antibodies or peptides that recognize specific cell surface receptors could concentrate the compound at the desired site of action. The development of such advanced delivery systems would be invaluable for the in-vitro and in-vivo evaluation of these compounds as research tools.
Exploration of Synergistic Biological Effects with Other Research Compounds
The combination of sulfamoylbenzoic acid derivatives with other research compounds can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This approach can enhance therapeutic efficacy and potentially overcome drug resistance. A classic example is the combination of sulfonamides with dihydrofolate reductase (DHFR) inhibitors like trimethoprim (B1683648). youtube.comoup.com Sulfonamides inhibit dihydropteroate (B1496061) synthase, an enzyme in the folate synthesis pathway, while trimethoprim inhibits a downstream enzyme, dihydrofolate reductase. youtube.comwikipedia.org This sequential blockade leads to a synergistic antibacterial effect. youtube.comnih.gov In-vitro studies have demonstrated this synergism against various pathogens, including Neospora caninum tachyzoites. nih.gov
The potential for synergistic interactions extends beyond antibacterial applications. For instance, a sulfamoylbenzoic acid derivative that inhibits an enzyme involved in inflammation could be combined with a compound that targets a different inflammatory pathway. Such combinations could provide a more comprehensive blockade of the inflammatory response. The systematic exploration of synergistic effects through high-throughput screening of compound libraries would be a valuable research direction.
A study on the HPLC determination of sulfacetamide (B1682645) and sulfadiazine (B1682646) mixtures also highlighted the potential for synergistic or antagonistic effects in analytical methods, emphasizing the need for careful evaluation when working with compound mixtures. brieflands.com
Application in Chemical Biology as Probes, Biosensors, and Tools for Pathway Elucidation
Sulfamoylbenzoic acid derivatives and the broader class of sulfonamides have significant potential for use as chemical biology tools, including probes, biosensors, and agents for pathway elucidation. Their ability to bind to specific biological targets can be harnessed to develop fluorescent probes for imaging and tracking these targets within cells. For example, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors, leveraging the fact that some sulfonamide derivatives are selective inhibitors of carbonic anhydrase IX, which is overexpressed in many tumors. nih.gov
The sulfonamide scaffold is also integral to the design of biosensors. For instance, a biosensor for the detection of sulfonamide antibiotics has been developed based on their interaction with the enzyme dihydropteroate synthase (DHPS). nih.govacs.org Another approach involves the use of sulfonamide fluorophores in conjunction with carbonic anhydrase to create biosensors for zinc detection, as sulfonamides bind tightly to the zinc-containing holoenzyme but not the apoenzyme. acs.org These biosensors can be used for point-of-use monitoring of environmental contaminants or for studying biological processes. nih.govacs.orgresearchgate.netmdpi.comnih.govtandfonline.com
Furthermore, N-acyl-N-alkyl sulfonamides have been developed as probes for the covalent labeling of G-protein coupled receptors (GPCRs), which can aid in their detection and characterization. acs.org By using sulfamoylbenzoic acid derivatives as tools to inhibit specific enzymes or block certain pathways, researchers can elucidate the roles of these pathways in various cellular processes and disease states. nih.govnih.gov
Design of Next-Generation Sulfamoylbenzoic Acid-Based Molecular Scaffolds
The design of next-generation molecular scaffolds based on the sulfamoylbenzoic acid core is a key area for future research. This involves the systematic modification of the core structure to improve potency, selectivity, and drug-like properties. For example, research into N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors has explored how different substituents on the sulfonamide nitrogen affect activity and solubility. nih.gov Similarly, the design and synthesis of sulfamoyl benzoic acid analogues as specific agonists for the LPA2 receptor have been guided by computational modeling and isosteric replacement strategies. nih.gov
The development of novel synthetic methodologies can also expand the chemical space accessible for sulfamoylbenzoic acid-based scaffolds. The creation of hybrid compounds, where the sulfamoylbenzoic acid moiety is combined with other bioactive scaffolds, is a promising strategy. tandfonline.com For instance, new acetamide-sulfonamide scaffolds have been created by conjugating NSAIDs with sulfa drugs. mdpi.com Another innovative approach is the development of sulfondiimidamides, which are double aza-variants of sulfonamides, offering new opportunities to fine-tune the physicochemical and biological properties of these molecules. acs.org These next-generation scaffolds hold the potential to yield compounds with improved therapeutic profiles and novel mechanisms of action. tandfonline.comsemanticscholar.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Carbamoylmethyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : React benzoic acid derivatives with sulfamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere to introduce the sulfamoyl group.
-
Step 2 : Introduce the carbamoylmethyl group via nucleophilic substitution using chloroacetamide in the presence of a base (e.g., triethylamine) at 60–80°C for 6–12 hours .
-
Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water mixture) .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <80°C reduces side reactions |
| Reaction Time | 6–12 hrs | Shorter times lead to incomplete substitution |
| Solvent | DCM or DMF | DMF increases solubility but may require higher temps |
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.5–3.8 ppm (sulfamoyl NH), and δ 2.1–2.3 ppm (carbamoylmethyl CH₂) .
- ¹³C NMR : Signals at ~170 ppm (carboxylic acid C=O) and ~165 ppm (carbamoyl C=O) confirm functional groups .
- Infrared (IR) Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 285.27 (C₁₁H₁₁NO₆S) with fragmentation patterns matching the sulfamoyl and carbamoylmethyl groups .
Advanced Research Questions
Q. How can contradictions in reported enzyme inhibition data for sulfamoyl benzoic acid derivatives be systematically addressed?
- Experimental Design :
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human carbonic anhydrase) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Control Experiments : Include known inhibitors (e.g., acetazolamide) as positive controls. Verify compound purity (>95% via HPLC) to exclude confounding effects from impurities .
- Data Analysis :
- Compare inhibition constants (Kᵢ) across studies. Discrepancies may arise from differences in enzyme isoforms or assay methods (e.g., fluorescence vs. UV/Vis). Use statistical tools (e.g., ANOVA) to assess significance .
Q. What computational strategies predict the binding interactions of this compound with biological targets like LPA₂ receptors?
- Molecular Docking :
Prepare the ligand (compound) and receptor (LPA₂ PDB: 3V3Y) by adding hydrogens and optimizing charges.
Define a grid box covering the receptor’s active site (e.g., residues Tyr⁵⁶, Arg⁹²).
Run docking simulations with exhaustiveness = 20. Validate top poses using molecular dynamics (MD) simulations .
- Key Metrics : Binding energy ≤ −8.5 kcal/mol and hydrogen bonds with catalytic residues indicate high affinity .
Q. How does the carbamoylmethyl substituent influence the compound’s reactivity in comparison to alkyl or aryl sulfonamide analogs?
- Mechanistic Insights :
- The carbamoylmethyl group enhances nucleophilicity at the sulfamoyl nitrogen, facilitating interactions with electrophilic enzyme pockets (e.g., carbonic anhydrase Zn²⁺ center) .
- Comparative Reactivity :
| Substituent | Inhibition Kᵢ (nM) | Solubility (mg/mL) |
|---|---|---|
| Carbamoylmethyl | 12.3 ± 1.2 | 4.5 |
| Methyl | 45.6 ± 3.1 | 8.2 |
| Phenyl | 89.4 ± 5.7 | 1.3 |
- Data from enzyme inhibition assays show carbamoylmethyl derivatives exhibit superior potency due to hydrogen-bonding and steric effects .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity for sulfamoyl benzoic acids while others show no effect?
- Hypotheses :
- Strain Variability : Activity against E. coli but not S. aureus may reflect differences in bacterial efflux pumps or cell wall permeability .
- Concentration Thresholds : Sub-inhibitory concentrations (e.g., <10 µM) may fail to disrupt biofilm formation. Test a broader range (1–100 µM) with resazurin-based viability assays .
- Resolution : Perform dose-response curves and compare minimum inhibitory concentrations (MICs) using standardized CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
